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Compound of Interest

Compound Name: Cyclopetide 2

Cat. No.: B15566474 Get Quote

Disclaimer: The term "Cyclopeptide 2" is not a standardized scientific nomenclature and has

been used in literature to refer to several distinct molecular entities. This guide provides a

detailed overview of the potential therapeutic targets for four different molecules, each referred

to as "Cyclopeptide 2" in specific research contexts.

Cyclopeptide 2: An isoDGR-Containing Ligand
Targeting αvβ3 Integrin
This iteration of "Cyclopeptide 2" is a conjugate of the cyclic peptide c(CGisoDGRG) and 4-(N-

maleimidomethyl)cyclohexane-1-carboxamide.[1][2] It has been investigated for its ability to

target αvβ3 integrin, a receptor often overexpressed in the vasculature of tumors.[1][2][3][4]

Therapeutic Target: αvβ3 Integrin
Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell

adhesion. The αvβ3 integrin, in particular, plays a crucial role in angiogenesis (the formation of

new blood vessels), a process essential for tumor growth and metastasis. By binding to αvβ3

on endothelial cells, this cyclopeptide can serve as a homing agent to deliver therapeutic

payloads, such as nanoparticles or cytotoxic drugs, directly to the tumor site, thereby

minimizing systemic toxicity.[1][2]
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While specific binding affinity data for this exact "Cyclopeptide 2" is not readily available in the

cited literature, a study on a similar isoDGR-paclitaxel conjugate reported a low nanomolar

affinity for the purified αVβ3 receptor, indicating a strong interaction.[5] The binding affinity of

various RGD and isoDGR cyclopeptides to integrins is typically in the nanomolar range.

Compound Class Target Reported IC50

isoDGR-containing

cyclopeptides
αvβ3 Integrin Low nM range

Experimental Protocols
Synthesis of c(CGisoDGRG): The cyclic peptide is typically synthesized using solid-phase

peptide synthesis (SPPS) on a resin, followed by cyclization in solution. The process involves

the sequential addition of protected amino acids, cleavage from the resin, and formation of the

disulfide bond between the two cysteine residues to create the cyclic structure.

Integrin Binding Assay (Competitive ELISA):

96-well plates are coated with an αvβ3 ligand, such as vitronectin or a biotinylated cyclic

RGD peptide.

Purified αvβ3 integrin is pre-incubated with varying concentrations of the test compound

("Cyclopeptide 2").

The mixture is then added to the coated wells, and unbound integrin is washed away.

The amount of bound integrin is quantified using a primary antibody against αvβ3, followed

by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric

substrate.

The IC50 value, the concentration of the compound that inhibits 50% of integrin binding, is

then calculated.[6][7]
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The binding of "Cyclopeptide 2" to αvβ3 integrin can antagonize the natural signaling cascade

initiated by the binding of extracellular matrix (ECM) proteins. This can disrupt downstream

signaling pathways involved in cell survival, proliferation, and migration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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